molecular formula C17H20N2O2S B5772206 N-(3,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA

N-(3,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5772206
M. Wt: 316.4 g/mol
InChI Key: UXROWMGSYANPCT-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is an organic compound belonging to the class of thioureas It is characterized by the presence of a phenethyl group attached to the nitrogen atom of the thiourea moiety and a 3,5-dimethoxyphenyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 3,5-dimethoxyaniline with phenethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHOXYPHENYL)IMIDODICARBONIMIDIC DIAMIDE: Another compound with a similar 3,5-dimethoxyphenyl group but different functional groups.

    N-(3,5-DIMETHOXYPHENYL)ACETAMIDE: Contains the same aromatic ring but with an acetamide group instead of a thiourea moiety.

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-15-10-14(11-16(12-15)21-2)19-17(22)18-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXROWMGSYANPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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